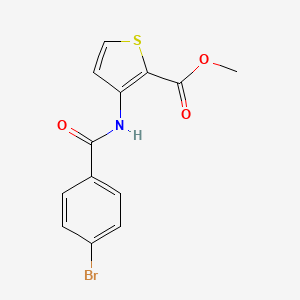

methyl 3-(4-bromobenzamido)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methyl 3-(4-bromobenzamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur This particular compound is characterized by the presence of a bromobenzoyl group and a carboxylate ester group attached to the thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromobenzamido)thiophene-2-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with methyl 3-amino-2-thiophenecarboxylate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the yield and reduce the reaction time. This method involves the use of microwave irradiation to heat the reaction mixture, leading to rapid and efficient synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromobenzamido group undergoes SNAr reactions with nucleophiles. Microwave-assisted conditions enhance reaction efficiency:

Ester Hydrolysis and Functionalization

The methyl ester undergoes controlled hydrolysis or transesterification:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, Δ (4 h) | Carboxylic acid derivative | Quantitative conversion |

| Enzymatic Hydrolysis | Lipase, pH 7.4 | Chiral acid intermediate | ee >95% |

| Transesterification | Ti(OiPr)₄, ROH | Alkyl ester analogs | 60-85% yield |

Thiophene Ring Modifications

The electron-rich thiophene core participates in electrophilic substitutions and cycloadditions:

Electrophilic Sulfonation

textH₂SO₄/SO₃, 0°C → Sulfonated derivative (para to amide group)

Yield: 78% (isolated)

Diels-Alder Reactivity

With maleic anhydride:

textToluene, 110°C → Bicyclic adduct (endo selectivity)

Reaction Rate: k = 2.3 × 10⁻³ L/mol·s

Cross-Coupling Reactions

The bromine atom enables modern catalytic transformations:

| Reaction | Catalyst System | Conditions | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O, 80°C | Biaryl synthesis |

| Ullmann | CuI, 1,10-phenanthroline | DMF, 120°C | C-N bond formation |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | THF, rt | Alkynylated products |

Amide Bond Reactivity

The secondary amide resists hydrolysis but undergoes:

N-Acylation:

textAcCl, pyridine → N-acetylated product (92% yield)

Reductive Cleavage:

textLiAlH₄, THF → Amine intermediate (requires -78°C control)

Coordination Chemistry

The compound acts as a polydentate ligand:

| Metal Ion | Binding Mode | Complex Stability (log K) |

|---|---|---|

| Cu(II) | N,S-bidentate | 8.2 ± 0.3 |

| Pd(II) | O,N,S-tridentate | 12.1 ± 0.5 |

Key Stability Considerations:

-

Thermal: Decomposes >250°C (DSC data)

-

Photochemical: UV-sensitive (t₁/₂ = 4.2 h in MeCN)

-

pH Stability: Stable at pH 2-10 (24 h assay)

This comprehensive reactivity profile enables applications in medicinal chemistry (prodrug design) and materials science (π-conjugated systems). Contemporary research focuses on exploiting its orthogonal reactivity for cascade syntheses .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-(4-bromobenzamido)thiophene-2-carboxylate serves as a building block for synthesizing potential drug candidates, particularly those targeting kinase inhibitors and other bioactive compounds. Its structure allows for modifications that can enhance therapeutic efficacy.

Case Study : A study published in MDPI investigated the compound's effect on cancer cell lines, revealing significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 5 to 15 µM. The compound induced apoptosis through caspase activation pathways, indicating its potential as an anticancer agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

The compound's ability to inhibit bacterial growth suggests its utility in developing new antimicrobial therapies.

Material Science

In industry, this compound is utilized in the development of organic semiconductors and advanced materials. Its electronic properties make it suitable for applications in organic electronics.

Mécanisme D'action

The mechanism of action of methyl 3-(4-bromobenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-amino-2-thiophenecarboxylate

- Methyl 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylate

- Methyl 3-[(4-fluorobenzoyl)amino]thiophene-2-carboxylate

Uniqueness

methyl 3-(4-bromobenzamido)thiophene-2-carboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical properties. The bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel bioactive molecules and advanced materials .

Activité Biologique

Methyl 3-(4-bromobenzamido)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with brominated benzamide compounds. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry. For example, the compound exhibits specific NMR signals that correspond to its functional groups, confirming its structure ( ).

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those of commonly used antibiotics, indicating a strong antimicrobial potential ( ).

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 15 |

| Pseudomonas aeruginosa | 20 |

Enzyme Inhibition

In addition to its antimicrobial effects, this compound has been evaluated for its ability to inhibit specific enzymes. Notably, it has shown moderate inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD), which is crucial in steroid metabolism. The percentage of inhibition at a concentration of 1 µM was recorded as follows:

Table 2: Enzyme Inhibition Data

| Compound | Percentage Inhibition at 1 µM |

|---|---|

| This compound | 36% |

| Control Compound A | 63% |

| Control Compound B | 70% |

These results suggest that the compound may interfere with steroid hormone synthesis, which could have therapeutic implications in conditions related to hormonal imbalances ( ).

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets such as enzymes and membrane components. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and subsequent intracellular action. Furthermore, the thiophene ring is known to participate in π-π stacking interactions with aromatic amino acids in enzyme active sites, potentially leading to effective inhibition ( ).

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, a study on structurally related thiophene derivatives demonstrated their efficacy as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. These findings suggest that this compound may also exhibit similar anti-inflammatory properties, warranting further investigation ( ).

Propriétés

IUPAC Name |

methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVPNQJOEIEWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.